molecular formula C6H13NO2 B8780606 1-(Allyloxy)-3-aminopropan-2-ol CAS No. 6967-44-8

1-(Allyloxy)-3-aminopropan-2-ol

Cat. No. B8780606
Key on ui cas rn: 6967-44-8
M. Wt: 131.17 g/mol
InChI Key: CBTJEAMLAOXIEA-UHFFFAOYSA-N
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Patent
US07396890B2

Procedure details

Ammonium hydroxide (28%-30% (about 14.82 mol) of ammonia in water, 202 mL, 3 mol) was charged to a one liter, one-neck, round-bottom flask that was cooled in an ice bath. To the above solution allyl glycidyl ether (57.07 g, 0.5 mol) was added dropwise at 0° C. The mixture was allowed to warm up to room temperature and stirred for two days after completion of the allyl glycidyl ether addition. 3-Allyloxy-2-hydroxy-propylamine was separated by distillation at 76° C.-82° C. under 0-1 mbar as a clear liquid (˜33 g).
Quantity
202 mL
Type
reactant
Reaction Step One
Quantity
14.82 mol
Type
reactant
Reaction Step One
Quantity
57.07 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-].[NH4+:2].N.[CH2:4]([O:8][CH2:9][CH:10]=[CH2:11])[CH:5]1[O:7][CH2:6]1>>[CH2:9]([O:8][CH2:4][CH:5]([OH:7])[CH2:6][NH2:2])[CH:10]=[CH2:11] |f:0.1|

Inputs

Step One
Name
Quantity
202 mL
Type
reactant
Smiles
[OH-].[NH4+]
Name
Quantity
14.82 mol
Type
reactant
Smiles
N
Step Two
Name
Quantity
57.07 g
Type
reactant
Smiles
C(C1CO1)OCC=C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1CO1)OCC=C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for two days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
3-Allyloxy-2-hydroxy-propylamine was separated by distillation at 76° C.-82° C. under 0-1 mbar as a clear liquid (˜33 g)

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
Smiles
C(C=C)OCC(CN)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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